DM1-Sme

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

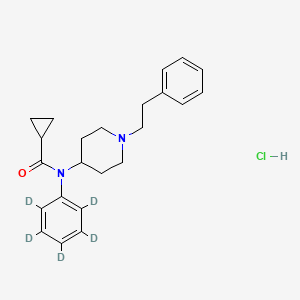

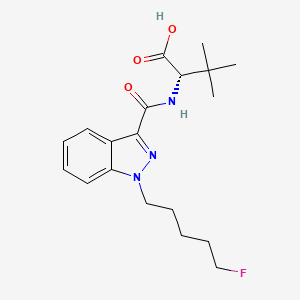

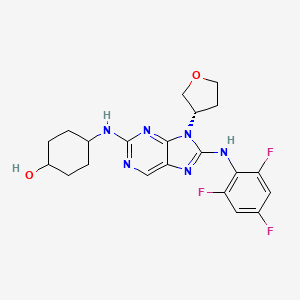

DM1-SMe, also known as N2’-deacetyl-N2’-[3-(methyldithio)-1-oxopropyl]-maytansine, is a potent maytansinoid microtubular inhibitor. It is an unconjugated derivative of DM1, modified with a thiomethane cap to protect its sulfhydryl group. This compound is primarily used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of DM1-SMe involves the acylation of maytansinol with chiral amino acids. The process begins with the preparation of maytansinol, followed by its reaction with a chiral amino acid derivative to form DM1.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically supplied as a powder and stored at low temperatures to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions

DM1-SMe undergoes various chemical reactions, including:

Oxidation: The sulfhydryl group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to sulfhydryl groups.

Substitution: The thiomethane group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol or other reducing agents.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include disulfides, reduced thiols, and substituted derivatives of this compound .

Aplicaciones Científicas De Investigación

DM1-SMe is extensively used in scientific research, particularly in the development of antibody-drug conjugates (ADCs) for cancer therapy. Its applications include:

Chemistry: Used as a building block for synthesizing ADCs.

Biology: Studied for its effects on microtubule dynamics and cell division.

Medicine: Incorporated into ADCs for targeted cancer therapy, showing potent cytotoxic effects against cancer cells.

Industry: Utilized in the production of ADCs for clinical and preclinical studies

Mecanismo De Acción

DM1-SMe exerts its effects by inhibiting microtubule assembly. It binds to tubulin at the rhizoxin binding site, preventing the polymerization of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells. When conjugated to an antibody, this compound is selectively delivered to cancer cells, enhancing its therapeutic efficacy .

Comparación Con Compuestos Similares

DM1-SMe is similar to other maytansinoid derivatives, such as:

Mertansine (DM1): The parent compound of this compound, used in various ADCs.

DM4: Another maytansinoid derivative with a different linker structure.

Lorvotuzumab mertansine: An ADC that uses DM1 as its cytotoxic component

Uniqueness

This compound is unique due to its thiomethane cap, which enhances its stability and allows for efficient conjugation to antibodies. This modification improves the pharmacokinetic properties and therapeutic efficacy of the resulting ADCs .

Propiedades

Fórmula molecular |

C36H50ClN3O10S2 |

|---|---|

Peso molecular |

784.4 g/mol |

Nombre IUPAC |

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate |

InChI |

InChI=1S/C36H50ClN3O10S2/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-52-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/b12-10+,20-11+/t21-,22+,26+,27-,28+,32+,35+,36+/m1/s1 |

Clave InChI |

ZLUUPZXOPGORNG-JLZGXKMHSA-N |

SMILES isomérico |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSSC)C)\C)OC)(NC(=O)O2)O |

SMILES canónico |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC)C)C)OC)(NC(=O)O2)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

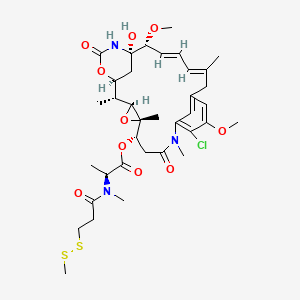

![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10775873.png)

![2-(3,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide](/img/structure/B10775885.png)

![9-methoxy-2,3,4,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol](/img/structure/B10775893.png)

![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate](/img/structure/B10775921.png)

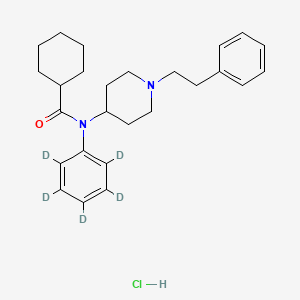

![(15-Hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10775934.png)